

ITF 3756: A Technical Guide to a Selective HDAC6 Inhibitor

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Compound of Interest

Compound Name: ITF 3756

Cat. No.: B15586870

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Abstract

ITF 3756 is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and its effects on key signaling pathways, particularly in the context of immuno-oncology. Detailed experimental methodologies and quantitative data are presented to support researchers in the fields of cancer biology, immunology, and drug discovery.

Chemical Properties and Identification

ITF 3756 is a novel benzohydroxamate-based compound with a distinct chemical structure that contributes to its high selectivity for HDAC6.

Property	Value	Reference
CAS Number	2247608-27-9	N/A
Molecular Formula	C ₁₃ H ₁₁ N ₅ O ₂ S	N/A
Molecular Weight	301.32 g/mol	N/A
IUPAC Name	N-hydroxy-4-((5-(thiophen-2-yl)-1H-tetrazol-1-yl)methyl)benzamide	N/A
Synonyms	ITF-3756	N/A

Mechanism of Action and Biological Activity

ITF 3756 functions as a highly selective inhibitor of HDAC6, a class IIb histone deacetylase that primarily deacetylates non-histone protein substrates, playing a crucial role in various cellular processes, including cell migration, immune response, and protein quality control.

Enzymatic Inhibition

ITF 3756 exhibits potent and competitive inhibition of HDAC6. The inhibitory activity of **ITF 3756** against HDAC6 and its selectivity over other HDAC isoforms are summarized below.

Target	IC ₅₀ (nM)	Selectivity (Fold vs. HDAC1)	Reference
HDAC6	17 ± 8	> 500	[1]
HDAC6	19 ± 6	> 500	[1]
HDAC1	> 10,000	1	[1]
HDAC2	> 10,000	N/A	[1]
HDAC3	> 10,000	N/A	[1]
HDAC8	984 ± 368	> 10	[1]

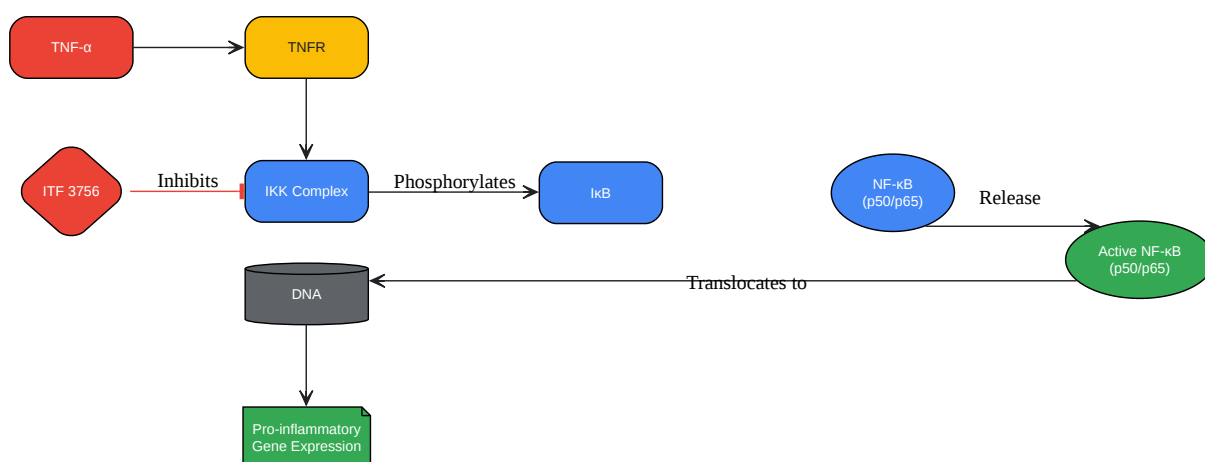
Note: IC₅₀ values can vary depending on the assay conditions.

Cellular Activity

ITF 3756 has been shown to modulate the phenotype and function of immune cells, particularly monocytes. Notably, it does not exhibit direct cytotoxic effects on a panel of murine tumor cell lines, suggesting its anti-tumor activity is primarily mediated through immunomodulation.[2]

Signaling Pathway Modulation

A key mechanism of action of **ITF 3756** is its ability to dampen the pro-inflammatory signaling induced by Tumor Necrosis Factor-alpha (TNF- α), consequently inhibiting the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.



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Caption: **ITF 3756** inhibits the TNF- α induced NF- κ B signaling pathway.

This inhibition of the NF- κ B pathway by **ITF 3756** leads to a reduction in the expression of pro-inflammatory genes. This immunomodulatory effect is further characterized by the

downregulation of the immune checkpoint molecule PD-L1 and the upregulation of the co-stimulatory molecule CD40 on monocytes.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving **ITF 3756**.

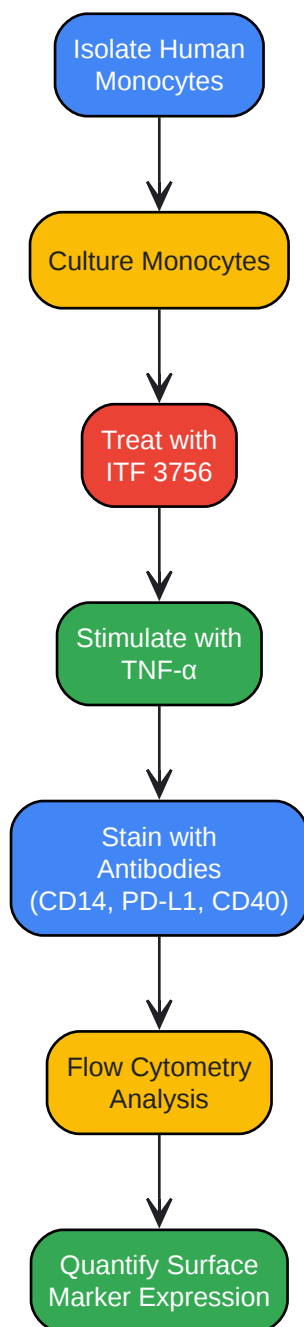
In Vitro Monocyte Stimulation and Flow Cytometry

Objective: To assess the effect of **ITF 3756** on the expression of surface markers (e.g., PD-L1, CD40) on human monocytes.

Methodology:

- **Monocyte Isolation:** Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.
- **Cell Culture:** Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **ITF 3756 Treatment:** Pre-treat the monocytes with **ITF 3756** at various concentrations (e.g., 0.1, 1, 10 μ M) for 2 hours.
- **Stimulation:** Stimulate the cells with human recombinant TNF- α (e.g., 10 ng/mL) for 24 hours.
- **Flow Cytometry Staining:**
 - Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
 - Block Fc receptors with an appropriate blocking reagent.
 - Stain with fluorochrome-conjugated antibodies against human CD14, PD-L1, and CD40 for 30 minutes at 4°C in the dark.
 - Wash the cells and resuspend in FACS buffer.

- Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo). Gate on the monocyte population based on forward and side scatter properties and CD14 expression.



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Caption: Workflow for analyzing monocyte surface marker expression.

In Vivo Murine Colon Carcinoma Model

Objective: To evaluate the anti-tumor efficacy of **ITF 3756** in a syngeneic mouse model of colon cancer.

Methodology:

- Cell Line: Utilize the CT26 murine colon carcinoma cell line.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Animal Model: Use 6-8 week old female BALB/c mice.[\[4\]](#)[\[5\]](#)
- Tumor Implantation: Subcutaneously inject 1×10^6 CT26 cells in 100 μ L of sterile PBS into the right flank of each mouse.[\[8\]](#)
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
 - Vehicle control (e.g., appropriate solvent for **ITF 3756**)
 - **ITF 3756** (e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally, daily)
- Efficacy Assessment: Continue treatment for a specified period (e.g., 14-21 days). The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and immunological analysis of the tumor microenvironment.
- Immunophenotyping (Optional): At the end of the study, tumors can be excised, dissociated into single-cell suspensions, and analyzed by flow cytometry for the infiltration of various immune cell populations (e.g., CD8+ T cells, CD4+ T cells, myeloid-derived suppressor cells).

Transcriptomic and Proteomic Analysis

To understand the global molecular changes induced by **ITF 3756**, transcriptomic and proteomic analyses of treated cells are crucial.

Transcriptomic Analysis (RNA-seq)

Methodology:

- Sample Preparation: Isolate total RNA from monocytes treated with **ITF 3756** and/or TNF- α using a suitable RNA extraction kit.
- Library Preparation: Prepare RNA sequencing libraries from the extracted RNA.
- Sequencing: Sequence the libraries on a high-throughput sequencing platform.
- Data Analysis:
 - Perform quality control of the raw sequencing reads.
 - Align the reads to the human reference genome.
 - Quantify gene expression levels.
 - Perform differential gene expression analysis to identify genes up- or down-regulated by **ITF 3756** treatment.
 - Conduct pathway enrichment analysis to identify the biological pathways affected.

Proteomic Analysis (Mass Spectrometry)

Methodology:

- Sample Preparation: Lyse the treated monocytes and extract proteins.
- Protein Digestion: Digest the proteins into peptides using trypsin.
- Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Identify and quantify proteins using a proteomics data analysis software (e.g., MaxQuant) against a human protein database.

- Perform differential protein expression analysis.
- Conduct functional annotation and pathway analysis of the differentially expressed proteins.

Conclusion

ITF 3756 is a promising selective HDAC6 inhibitor with significant immunomodulatory properties. Its ability to dampen the TNF- α -NF- κ B signaling axis and alter the phenotype of myeloid cells highlights its potential as a therapeutic agent, particularly in the context of cancer immunotherapy. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the biological effects and therapeutic applications of **ITF 3756**.

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